molecular formula C16H12F2N2O2S B2875494 N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide CAS No. 325988-75-8

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

Cat. No.: B2875494
CAS No.: 325988-75-8
M. Wt: 334.34
InChI Key: RQHVNKDTQHDMEB-UHFFFAOYSA-N
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Description

“N-(4-ethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide” is a complex organic compound that contains a benzothiazole ring, which is a type of heterocyclic compound . Benzothiazoles have been found to have diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The exact structure of “N-(4-ethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiazole ring and the various substituents. For example, the C-5 atom in the benzothiazole ring can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The exact properties of “N-(4-ethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide” would need to be determined experimentally.

Scientific Research Applications

Antimicrobial Activity

Research on compounds structurally related to N-(4-ethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide has demonstrated significant antimicrobial properties. A study on the synthesis and antimicrobial screening of related thiazole derivatives has shown these compounds to be effective against a range of Gram-positive and Gram-negative bacteria, as well as several strains of fungi. This highlights the potential of N-(4-ethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide and its analogues for therapeutic intervention in treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Antibacterial Drug Development

Another aspect of scientific research focuses on the utility of 2,6-difluorobenzamides, such as N-(4-ethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide, in developing antibacterial drugs. These compounds have shown efficacy in inhibiting bacterial cell division by targeting the protein FtsZ, a crucial player in bacterial cytokinesis. Research efforts have led to the development of novel families of benzamides that demonstrate sub-micromolar minimum inhibitory concentrations (MICs) towards Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, underlining their potential in antibacterial therapy (Straniero et al., 2023).

Synthesis of Trifluoromethyl Heterocycles

The versatility of related compounds in synthesizing a wide array of trifluoromethyl heterocycles, including thiazoles, has been demonstrated. This is achieved through catalyzed carbene X-H insertion reactions, showcasing the potential of N-(4-ethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide in the synthesis of chemically diverse and biologically significant heterocyclic compounds. Such reactions expand the toolkit available for designing compounds with specific biological activities, including antimicrobial, antifungal, and possibly antitumor activities (Honey, Pasceri, Lewis, & Moody, 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For instance, some benzothiazole derivatives have been found to display antibacterial activity, potentially through the formation of a drug–peptide complex .

Future Directions

Future research could focus on synthesizing “N-(4-ethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide” and studying its properties and potential applications. Given the diverse biological activities of benzothiazole derivatives, this compound could have potential uses in fields such as medicinal chemistry and drug discovery .

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2S/c1-2-22-11-7-4-8-12-14(11)19-16(23-12)20-15(21)13-9(17)5-3-6-10(13)18/h3-8H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHVNKDTQHDMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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